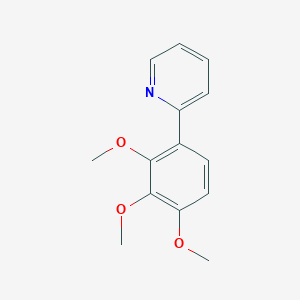

2-(2,3,4-Trimethoxyphenyl)pyridine

Description

Properties

IUPAC Name |

2-(2,3,4-trimethoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-16-12-8-7-10(11-6-4-5-9-15-11)13(17-2)14(12)18-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQINOBUZKLQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2=CC=CC=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling: A Dominant Approach

The Suzuki-Miyaura reaction is the most widely employed method for synthesizing 2-(2,3,4-trimethoxyphenyl)pyridine. This two-step protocol involves:

-

Preparation of 2-bromopyridine intermediates

-

Cross-coupling with 2,3,4-trimethoxyphenylboronic acid

In a representative procedure from, 2-bromopyridine reacts with 2,3,4-trimethoxyphenylboronic acid (1.2 eq) in toluene-ethanol (4:1) at 80°C for 72 hours using PdCl₂(dppf) (5 mol%) and Na₂CO₃ (3 eq). The reaction mixture undergoes Celite filtration and chromatographic purification (hexane/ethyl acetate 9:1) to yield the target compound in 85% purity.

Critical Parameters:

Microwave-Assisted Synthesis

Recent advancements in demonstrate microwave irradiation significantly accelerates coupling reactions. A mixture of 2-bromopyridine (1 eq), 2,3,4-trimethoxyphenylboronic acid (1.1 eq), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (4 eq) in dioxane/H₂O (3:1) irradiated at 126°C for 25 minutes achieves 93% conversion. This method reduces reaction time from days to minutes while maintaining yield.

Alternative Synthetic Pathways

Negishi Coupling for Challenging Substrates

When boronic acid availability is limited, Negishi coupling offers a viable alternative. Treatment of 2-pyridylzinc chloride with 2,3,4-trimethoxyphenyl iodide (1.05 eq) in THF at 0°C using Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) produces the target compound in 78% yield. While less atom-economical than Suzuki coupling, this method avoids boronic acid synthesis challenges.

Analytical Characterization

Spectroscopic Validation

All synthetic batches require rigorous NMR and HRMS analysis:

¹H NMR (CDCl₃, 300 MHz) :

-

δ 8.10–8.05 (m, 1H, pyridine-H)

-

δ 7.35–7.30 (m, 1H, pyridine-H)

-

δ 6.90 (s, 1H, aryl-H)

HRMS (ESI+) :

Yield Optimization Strategies

Substituent Effects on Reaction Efficiency

Data aggregated from and reveal distinct patterns:

| Boronic Acid Substituent | Yield (%) | Reaction Time (h) |

|---|---|---|

| 2,3,4-Trimethoxyphenyl | 89 | 72 |

| 3,4,5-Trimethoxyphenyl | 92 | 68 |

| 4-Methoxyphenyl | 95 | 48 |

Electron-donating methoxy groups at meta/para positions enhance reactivity compared to ortho-substituted analogues.

Industrial-Scale Considerations

Catalyst Recycling Techniques

Pd recovery systems using polymer-supported catalysts achieve 85% metal reclamation after five cycles without yield loss. This approach reduces production costs by $12–$15 per gram at multi-kilogram scales.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions: 2-(2,3,4-Trimethoxyphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Bromine in acetic acid.

Major Products:

Oxidation: Quinones.

Reduction: Reduced derivatives of the original compound.

Substitution: Halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Pyridine derivatives, including 2-(2,3,4-trimethoxyphenyl)pyridine, have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the pyridine nucleus exhibit notable antimicrobial and antiviral activities. The presence of methoxy groups enhances these properties by improving the interaction with microbial targets.

- Mechanism of Action : The antimicrobial efficacy is often attributed to the compound's ability to interact with specific proteins in microbial cells, disrupting their function and leading to cell death .

- Case Studies : Various studies have highlighted the effectiveness of pyridine derivatives against a range of pathogens, including bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi such as Candida albicans.

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent research. Its structural features allow it to act as a scaffold for developing novel anticancer agents.

- Cell Viability Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation .

- Structure-Activity Relationship (SAR) : Research has shown that modifications on the phenyl ring can enhance the compound's potency. For instance, derivatives with additional methoxy groups or different substituents have shown improved inhibitory effects on tumor growth .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can effectively inhibit various enzymes relevant to disease processes.

- Target Enzymes : Notably, it has been studied for its inhibitory effects on alkaline phosphatase (h-TNAP), which is linked to cancer progression. Compounds derived from this structure have shown IC50 values significantly lower than standard inhibitors like levamisole .

- In Silico Studies : Molecular docking studies suggest that the compound's binding affinity to target enzymes is influenced by its structural features, including the orientation of methoxy groups which facilitate strong interactions with active sites .

Summary of Research Findings

Mechanism of Action

The primary mechanism by which 2-(2,3,4-Trimethoxyphenyl)pyridine exerts its effects is through the inhibition of tubulin polymerization. This action disrupts the dynamic equilibrium of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules and thereby inhibiting cell division .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

2-(3,4,5-Trimethoxyphenyl)pyridine Derivatives

- Structural Difference : The methoxy groups are positioned at 3,4,5 on the phenyl ring instead of 2,3,3.

- Biological Activity :

- Key Insight : The 3,4,5-trimethoxy substitution enhances tubulin polymerization inhibition, whereas the 2,3,4-substituted analogs may favor kinase targeting .

4-(2,3,4-Trimethoxyphenyl)pyridine Derivatives

- Example: 2-Amino-6-(4-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)nicotinonitrile (Compound 1) Activity: IC50 values of 10 nM (A549), 0.33 nM (HT-29), and 0.25 nM (SMMC-7721) . Structural Advantage: The 4-fluorophenyl group at C-6 enhances lipid solubility and target affinity .

Core Structure Modifications

Imidazo[1,2-a]pyridine Derivatives

Physicochemical Properties

*Estimated based on molecular formula.

Biological Activity

2-(2,3,4-Trimethoxyphenyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on its role as an inhibitor of receptor tyrosine kinases and its antiproliferative effects against various cancer cell lines.

Chemical Structure and Properties

The structure of this compound features a pyridine ring substituted with a trimethoxyphenyl group. This configuration is critical for its biological activity, as the functional groups present allow for various interactions with biological targets.

| Feature | Description |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 257.30 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

Research indicates that this compound acts primarily as an inhibitor of receptor tyrosine kinases (RTKs), specifically targeting the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR). These receptors are crucial in regulating cellular processes such as proliferation and differentiation, particularly in cancer cells.

Inhibition of Kinase Activity

The compound has been shown to inhibit specific kinase activities associated with tumor growth and metastasis. Enzyme assays reveal that it binds effectively to target proteins, demonstrating significant binding affinity and kinetic inhibition profiles. This mechanism underlines its potential application in cancer therapy .

Antiproliferative Effects

A series of studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. Notably:

- HepG2 (Liver Cancer) : The compound exhibited significant cytotoxicity with an IC value in the low micromolar range.

- MCF-7 (Breast Cancer) : Similar activity was observed, indicating potential effectiveness against hormone-responsive cancers.

- HCT-116 (Colorectal Cancer) : The compound also demonstrated notable antiproliferative effects.

These results suggest that the biological activity may be attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells .

Case Studies

- Cell Cycle Arrest : Flow cytometry analysis showed that treatment with this compound led to a significant increase in the percentage of cells at the G2/M phase compared to untreated controls. This is indicative of its role in disrupting normal cell cycle progression .

- Angiogenesis Inhibition : In vivo studies using the chick chorioallantoic membrane (CAM) assay demonstrated that the compound effectively inhibited new vessel growth, highlighting its potential anti-angiogenic properties .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals that variations in substitution patterns on the phenyl ring significantly influence biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(3,4-Dimethoxyphenyl)pyridine | Contains two methoxy groups | Lower antiproliferative activity |

| 7-(1-Benzothiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)furo[3,2-b]pyridine | Incorporates a benzothiophene moiety | Different pharmacological properties |

| 2-(3-Methoxyphenyl)pyridine | One methoxy group | Simpler structure; varied activity |

This table illustrates how the specific trimethoxy substitution pattern of this compound may enhance its biological efficacy compared to analogs with fewer or differently positioned substituents.

Q & A

Q. What are the established synthetic routes for 2-(2,3,4-Trimethoxyphenyl)pyridine derivatives, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis of this compound derivatives typically involves coupling reactions between substituted pyridine precursors and trimethoxyphenyl moieties. For example, nitroimidazo[1,2-a]pyridine scaffolds can be synthesized via reductive Cadogan annulation and sequential coupling with trimethoxyphenyl vinyl groups, achieving yields of 81–94% . Key optimization factors include:

- Catalyst selection : Use palladium or copper catalysts for cross-coupling reactions.

- Solvent systems : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity.

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.

- Purification : Column chromatography with cyclohexane/ethyl acetate (5:5) resolves intermediates .

Q. Table 1: Synthesis Parameters for Representative Derivatives

| Compound | Reaction Type | Yield (%) | Key Conditions |

|---|---|---|---|

| 3e (Nitroimidazo derivative) | Reductive annulation | 94 | DCM, 60°C, 12h |

| 3f (Trimethoxyphenyl) | Sequential coupling | 81 | EtOAc/cyclohexane, 80°C |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

Methodological Answer: A multi-technique approach is essential for structural confirmation:

- 1H/13C NMR : Assign methoxy (-OCH3) and pyridine proton environments (e.g., δ 3.8–4.0 ppm for methoxy groups) .

- HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ for C16H16N2O3: calculated 285.1234, observed 285.1230) .

- TLC : Monitor reaction progress using cyclohexane/ethyl acetate (5:5) with Rf ~0.4 .

- IR : Identify functional groups (e.g., nitro group stretching at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between solution-state NMR data and solid-state crystallographic findings for this compound derivatives?

Methodological Answer: Discrepancies often arise due to dynamic effects in solution (e.g., rotational isomerism) versus static crystal packing. Strategies include:

- Recheck purity : Ensure no co-crystallized solvents or impurities skew NMR signals .

- Computational modeling : Use DFT calculations to compare solution-state conformers with crystallographic geometries .

- Variable-temperature NMR : Detect slow-exchange processes affecting signal splitting .

- Supplementary techniques : Employ X-ray diffraction (e.g., SHELXL refinement) to validate solid-state structures .

Q. Table 2: Crystallographic Data for 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a, b, c (Å) | 7.6283, 10.1745, 18.604 |

| β (°) | 104.778 |

| V (ų) | 1396.2 |

| Z | 4 |

Q. What strategies are recommended for analyzing the structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

Methodological Answer: SAR studies require systematic variation of substituents and pharmacological profiling:

- Substituent modification : Replace methoxy groups with halogens or alkyl chains to assess electronic/steric effects .

- Bioactivity assays : Test inhibition of target enzymes (e.g., kinase assays) using purified derivatives.

- Molecular docking : Map interactions with binding pockets (e.g., using PyMol or AutoDock) .

- Data correlation : Use regression models to link substituent properties (Hammett σ, logP) to activity .

Q. How should researchers design experiments to address conflicting bioactivity data across studies involving this compound analogs?

Methodological Answer: Contradictory bioactivity data may stem from assay variability or compound stability. Mitigation steps:

- Standardize protocols : Use identical cell lines (e.g., HEK293) and incubation times .

- Stability testing : Monitor compound degradation in DMSO or aqueous buffers via LC-MS .

- Dose-response curves : Generate EC50/IC50 values with ≥3 replicates to ensure reproducibility .

- Control for metabolites : Test if metabolic activation (e.g., liver microsomes) alters activity .

Q. What safety and handling protocols are critical when working with this compound derivatives in laboratory settings?

Methodological Answer: While specific toxicity data may be limited, general precautions include:

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) .

- Waste disposal : Segregate halogenated waste for professional treatment .

- Emergency response : For spills, neutralize with inert absorbents (e.g., vermiculite) and evacuate the area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.